molecular formula C8H5Cl2N B1406503 2,5-Dichloro-3-methylbenzonitrile CAS No. 1807183-00-1

2,5-Dichloro-3-methylbenzonitrile

Cat. No.: B1406503
CAS No.: 1807183-00-1
M. Wt: 186.03 g/mol
InChI Key: ZIDIEGMRILSFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-methylbenzonitrile is a high-purity chemical building block designed for research and development applications. This compound features a benzonitrile core, a functional group of significant importance in medicinal and agricultural chemistry. The nitrile group can act as a bioisostere for carbonyl or halogen groups, and its strong electron-withdrawing nature influences the electronic properties of the aromatic ring, potentially enhancing binding affinity to biological targets . In research, benzonitrile derivatives are widely utilized as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals such as herbicides . The specific substitution pattern of chlorine and methyl groups on the ring makes this compound a valuable scaffold for synthetic chemistry, particularly in constructing molecules for structure-activity relationship (SAR) studies or in cross-coupling reactions. Researchers can leverage this compound in developing novel substances for various experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,5-dichloro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDIEGMRILSFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of 2,5-dichloro-3-methyltoluene. This process uses ammonia and a catalyst, such as vanadium oxide, at elevated temperatures to convert the methyl group to a nitrile group .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-methylbenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted amines or thiols.

    Oxidation: 2,5-Dichloro-3-methylbenzoic acid.

    Reduction: 2,5-Dichloro-3-methylbenzylamine.

Scientific Research Applications

2,5-Dichloro-3-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved often include the inhibition of key metabolic processes, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Isomers

2-Chloro-5-methylbenzonitrile

  • Molecular Formula : C₈H₆ClN (MW: 151.59 g/mol)
  • Substituents : Single chlorine (2-position) and methyl (5-position).
  • Key Differences : The absence of a second chlorine reduces molecular weight and polarity compared to 2,5-Dichloro-3-methylbenzonitrile. This impacts solubility and boiling/melting points. Commercial samples are available at >97.0% purity, priced at JPY 40,000/5g .

3,5-Dichlorobenzonitrile

  • Molecular Formula : C₇H₃Cl₂N (MW: 172.01 g/mol)
  • Substituents : Chlorines at 3- and 5-positions; lacks a methyl group.
  • This compound is listed as a pharmaceutical intermediate (CAS 6575-00-4) with 97% purity .

Comparison with Functional Group Variants

3-(Chloromethyl)benzonitrile

  • Molecular Formula : C₈H₆ClN (MW: 151.59 g/mol)
  • Substituents : Chloromethyl group (3-position) instead of methyl and chlorine.
  • Key Differences : The chloromethyl group enhances reactivity in nucleophilic substitutions, unlike the inert methyl group in this compound. Available at >95.0% purity (JPY 11,000/1g) .

Comparison with Compounds Having Different Functional Groups

2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid

  • Structure : Combines a dichlorobenzenesulfonamido group with a carboxylic acid.
  • Key Differences : The sulfonamido and carboxylic acid groups introduce hydrogen-bonding capacity, contrasting with the nitrile’s electron-withdrawing nature. Crystallographic data (R factor = 0.041) reveal tight molecular packing, suggesting higher melting points than nitrile analogs .

Data Tables

Table 1: Structural and Commercial Comparison

Compound Molecular Formula MW (g/mol) CAS RN Purity Price (JPY)
This compound C₈H₅Cl₂N 186.04 Not Provided N/A N/A
2-Chloro-5-methylbenzonitrile C₈H₆ClN 151.59 4387-32-0 >97.0% 40,000/5g
3,5-Dichlorobenzonitrile C₇H₃Cl₂N 172.01 6575-00-4 97% N/A
3-(Chloromethyl)benzonitrile C₈H₆ClN 151.59 64407-07-4 >95.0% 11,000/1g

Table 2: Substituent Effects on Properties

Compound Key Substituents Reactivity Profile Application Context
This compound 2-Cl, 5-Cl, 3-CH₃ Moderate steric hindrance; EWG effects Agrochemical intermediates
3,5-Dichlorobenzonitrile 3-Cl, 5-Cl Enhanced nitrile acidity Pharma intermediates
3-(Chloromethyl)benzonitrile 3-CH₂Cl High reactivity in SN reactions Polymer precursors

Biological Activity

2,5-Dichloro-3-methylbenzonitrile (DCMB) is an organic compound with the molecular formula C8H6Cl2N. It is a chlorinated derivative of benzonitrile and has garnered interest in biological research due to its potential applications in medicinal chemistry and its effects on various biological systems. This article explores the biological activity of DCMB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H6Cl2N
  • Molecular Weight : 189.05 g/mol
  • Structure : The compound features two chlorine substituents at the 2nd and 5th positions on the benzene ring and a methyl group at the 3rd position, which influences its chemical reactivity and biological interactions.

The biological activity of DCMB is primarily attributed to its ability to interact with various molecular targets within cells. The presence of chlorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes effectively.

Molecular Targets

  • Enzymes : DCMB may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
  • Receptors : The compound can bind to receptors, modulating signal transduction pathways that influence cell growth and differentiation.

Antimicrobial Properties

Research indicates that DCMB exhibits antimicrobial activity against various bacterial strains. In one study, it was found to selectively inhibit the growth of Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL . This suggests potential applications in developing antibacterial agents.

Cytotoxic Effects

In vitro studies have demonstrated that DCMB can induce cytotoxic effects in cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells through apoptosis induction. The specific pathways involved include modulation of apoptotic proteins and cell cycle regulators.

Study 1: Antibacterial Activity

A study conducted on various benzamide derivatives, including DCMB, highlighted its effectiveness against Gram-negative bacteria. The results indicated that compounds with similar chlorinated structures showed enhanced antibacterial properties compared to their non-chlorinated counterparts .

Study 2: Cancer Cell Proliferation

In a separate investigation focusing on the effects of DCMB on human breast cancer cells (MCF-7), researchers observed significant reductions in cell viability after treatment with varying concentrations of the compound. The study concluded that DCMB could serve as a lead compound for developing novel anticancer therapies.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityCytotoxicity
2,3-Dichloro-4-methylbenzonitrileCl at positions 2 & 3ModerateLow
2,4-Dichloro-3-methylbenzonitrileCl at positions 2 & 4LowModerate
This compound Cl at positions 2 & 5High High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.